molecular formula C12H8N2O3 B096957 5-Hydroxy-10-oxidophenazin-10-ium-1-one CAS No. 18274-55-0

5-Hydroxy-10-oxidophenazin-10-ium-1-one

Cat. No.: B096957
CAS No.: 18274-55-0
M. Wt: 228.2 g/mol
InChI Key: MVWCNCZRSYAPDY-UHFFFAOYSA-N
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Description

5-Hydroxy-10-oxidophenazin-10-ium-1-one is a phenazine-derived compound characterized by a hydroxyl group at position 5, an oxidized nitrogen center at position 10 (forming a cationic species), and a ketone group at position 1. Phenazines are heterocyclic aromatic compounds with two fused benzene rings and two nitrogen atoms, often exhibiting redox activity, antimicrobial properties, and applications in materials science.

Properties

CAS No.

18274-55-0

Molecular Formula

C12H8N2O3

Molecular Weight

228.2 g/mol

IUPAC Name

5,10-dioxidophenazine-5,10-diium-1-ol

InChI

InChI=1S/C12H8N2O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H

InChI Key

MVWCNCZRSYAPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Hydroxy-10-oxidophenazin-10-ium-1-one with two phenothiazine derivatives from the provided evidence, focusing on structural features, physicochemical properties, and biological activities. Phenothiazines share a tricyclic framework similar to phenazines but incorporate a sulfur atom and one additional nitrogen atom.

Table 1: Comparative Analysis of Phenazine and Phenothiazine Derivatives

Compound Name Structural Features Key Functional Groups Solubility (Inference) Biological Activity (Reported/Inferred) References
5-Hydroxy-10-oxidophenazin-10-ium-1-one Phenazine core with hydroxyl (C5), oxo (C1), and oxidized N10 (cationic species) –OH, –O–, N⁺ High in polar solvents Potential antioxidant, redox activity
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine core with ethynyl-linked 4-nitrophenyl group –C≡C–, –NO₂ Low (non-polar groups) Unspecified; likely photophysical applications
2-(10H-phenothiazin-10-yl)acetic acid Phenothiazine core with acetic acid side chain –CH₂COOH Moderate (polar carboxyl) Antioxidant (synthetic derivative)

Key Findings:

The cationic N10 center may enhance solubility in polar solvents compared to neutral phenothiazines. The ethynyl-nitro derivative (from ) features a rigid, electron-withdrawing nitro group, which could reduce solubility but enhance conjugation for optoelectronic applications. The acetic acid derivative (from ) introduces a carboxyl group, improving water solubility and enabling antioxidant activity via free radical scavenging.

Biological Activity: Phenothiazines with carboxyl groups (e.g., ) demonstrate antioxidant properties due to proton-donating capabilities. By analogy, 5-Hydroxy-10-oxidophenazin-10-ium-1-one’s hydroxyl group may confer similar activity.

Synthetic Approaches: Phenothiazine derivatives in and are synthesized via nucleophilic substitution or hydrolysis (e.g., conversion of esters to carboxylic acids).

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